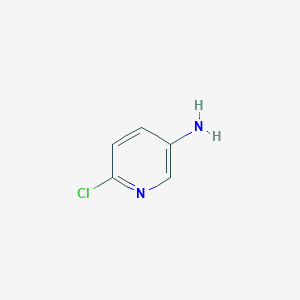

6-Chloropyridin-3-amine

描述

Structure

2D Structure

属性

IUPAC Name |

6-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJYCQZQLVENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201716 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-93-6 | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5 Amino 2 Chloropyridine

Direct Chlorination Approaches

Direct chlorination methods involve the introduction of a chlorine atom onto the pyridine (B92270) ring of an aminopyridine starting material. Controlling the selectivity of this electrophilic substitution is a key challenge.

Chlorination of 5-Aminopyridine

The direct chlorination of 5-aminopyridine presents a challenge in controlling the position of chlorination. The amino group is an activating group, which can lead to multiple chlorinated products. Specific reaction conditions are required to favor the formation of the desired 2-chloro isomer.

Oxidative Chlorination of 2-Aminopyridine (B139424) using Hydrochloric Acid and Sodium Hypochlorite (B82951)

A method for producing 2-amino-5-chloropyridine (B124133) involves the oxidative chlorination of 2-aminopyridine. smolecule.comgoogle.com This process utilizes hydrochloric acid and sodium hypochlorite as the chlorinating agents. google.com The reaction is typically carried out at a controlled temperature, initially around 10°C, and then raised to 25°C to complete the reaction. google.com This method can achieve a product yield of up to 72%. google.com The scientific principle behind this method is the gradual in-situ generation of active chlorine or Cl2 from the reaction of sodium hypochlorite and hydrochloric acid. This slow generation helps to control the extent of chlorination and suppress the formation of polychlorinated byproducts. google.com

Direct Chlorination in Strong Acid Medium to Suppress Polychlorination

To achieve selective monochlorination of 2-aminopyridine, the reaction can be conducted in a strongly acidic medium. google.com This approach has been shown to produce 2-amino-5-chloropyridine with minimal formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com The use of a strong acid medium with a Hammett acidity function (H₀) of less than approximately -3.5 is crucial for this selectivity. google.com In such an environment, the 2-aminopyridine reactant is efficiently protonated. The rate of chlorination of the protonated 2-aminopyridine is significantly greater than the rate of chlorination of the protonated 2-amino-5-chloropyridine, which prevents over-chlorination. google.com Yields of the desired monochloro product have been reported to be around 70% with this method, with some processes achieving yields as high as 76.3% with 92.8% purity. google.com

Reduction-Based Syntheses

Reduction-based methods offer an alternative route to 5-amino-2-chloropyridine, starting from a nitropyridine derivative. These methods are often highly efficient and selective.

Reduction of 2-Chloro-5-nitropyridine (B43025)

A common and effective method for the synthesis of 5-amino-2-chloropyridine is the reduction of 2-chloro-5-nitropyridine. guidechem.com This transformation can be achieved using various reducing agents. One established method involves dissolving 2-chloro-5-nitropyridine in acetic acid and adding iron powder in portions. guidechem.com The reaction is exothermic, and after the initial temperature rise, it is maintained at 40-50°C for a couple of hours to ensure completion. guidechem.com This process has been reported to yield the final product in high purity and with a yield of up to 96%. guidechem.com Another approach involves the use of iron in a mixture of ethanol (B145695) and water with the addition of hydrochloric acid. echemi.com Non-catalytic techniques using iron and water have also been shown to produce the corresponding amine in 93% yield. e-bookshelf.de

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 2-Chloro-5-nitropyridine | Iron powder | Acetic acid | Room temp, then 40-50°C | 96% guidechem.com |

| 2-Chloro-5-nitropyridine | Iron | Ethanol/Water, HCl | Not specified | Not specified echemi.com |

| 2-Chloro-5-nitropyridine | Iron | Water | Not specified | 93% e-bookshelf.de |

Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

Electrochemical methods provide a green and efficient alternative for the reduction of nitropyridines. The electrochemical hydrogenation of 2-chloro-5-nitropyridine can be performed in dilute sulfuric acid to yield 5-amino-2-chloropyridine. e-bookshelf.de This method avoids the use of traditional chemical reducing agents, potentially reducing waste and improving the safety profile of the synthesis.

Amination Reactions

Amination reactions are a cornerstone in the synthesis of 5-Amino-2-chloropyridine. These reactions involve the direct introduction of an amino group (–NH2) or a substituted amino group onto the pyridine core. The success of these reactions often depends on the starting materials, reaction conditions, and the presence of catalysts.

A fundamental approach to forming aminopyridines is the Chichibabin reaction, which traditionally involves heating pyridine with sodium amide in liquid ammonia (B1221849) to produce 2-aminopyridine. uoanbar.edu.iqwikipedia.org This reaction proceeds through a nucleophilic substitution mechanism where the amide anion attacks the pyridine ring. wikipedia.org

In the context of chloropyridines, the reaction with ammonia or amines can be facilitated, often requiring high temperatures and sometimes the presence of a metal catalyst like copper sulfate. e-bookshelf.de For instance, 2-chloropyridine (B119429) can react with a zinc chloride-ammonia complex at 200°C to yield 2-aminopyridine quantitatively. e-bookshelf.de The reactivity of chloropyridines to amination is influenced by the position of the chlorine atom, with 2- and 4-chloropyridines being more reactive than 3-chloropyridine (B48278) due to the electronic effects of the ring nitrogen. uoanbar.edu.iq

The direct amination of 2-chloropyridines with various secondary amines can also be achieved without a catalyst using a continuous-flow reactor at high temperatures (up to 300°C). researchgate.net This method has been shown to be effective for both electron-rich and electron-deficient 2-chloropyridines, affording 2-aminopyridines in good to excellent yields. researchgate.net

An alternative strategy for amination involves using amides as the source of the amino group. This method can proceed without the need for transition-metal catalysts or microwave irradiation. scite.airesearchgate.net Simple amides can react with chloropyridines under reflux conditions to yield the corresponding aminopyridines. scite.airesearchgate.net For example, 2-chloro-3-nitropyridine (B167233) has been successfully converted to its amino derivative using various amides. researchgate.net

The reactivity in these reactions is dependent on the substituents present on the pyridine ring. researchgate.net Electron-withdrawing groups tend to facilitate the reaction. researchgate.net The choice of amide also plays a role; formamide (B127407) derivatives have been observed to react faster than acetamide (B32628) derivatives. researchgate.net

A notable example is the use of dimethylformamide (DMF) as both a solvent and a source of dimethylamine. tandfonline.comtandfonline.com Under certain conditions, particularly with microwave assistance, DMF can decompose to generate dimethylamine, which then acts as a nucleophile to displace the chlorine atom on the pyridine ring. tandfonline.comtandfonline.com This method has been successfully applied to various 2-chloropyridine derivatives. tandfonline.comtandfonline.com

Microwave irradiation has emerged as a powerful tool to accelerate amination reactions of chloropyridines. tandfonline.comtandfonline.comresearchgate.net This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

Microwave-assisted amination can be performed with various amine sources, including amide solvents like DMF and formamide, without the need for a transition-metal catalyst. tandfonline.comtandfonline.com The efficiency of this process is influenced by factors such as the reaction temperature and the specific substituents on the chloropyridine. tandfonline.com For instance, the amination of certain 2-chloropyridine derivatives with DMF was found to be significantly faster at 180°C compared to 150°C. tandfonline.com

This method is not limited to simple amines. Substituted aminoethanols have also been successfully reacted with 3-bromo-2-chloropyridine (B150940) under microwave irradiation to produce the corresponding amino-substituted pyridines in good yields. researchgate.net

Purification Techniques and Yield Optimization in 5-Amino-2-chloropyridine Synthesis

The synthesis of 5-Amino-2-chloropyridine often results in a mixture of products, necessitating effective purification strategies to isolate the desired compound with high purity. Common byproducts can include isomers like 2-amino-3-chloropyridine (B188170) and over-chlorinated species such as 2-amino-3,5-dichloropyridine. google.com

Purification is frequently achieved through techniques such as recrystallization, column chromatography, or a combination of extraction and precipitation steps. google.comguidechem.com For instance, after a reaction, the crude product might be dissolved in an acidic solution, followed by neutralization to a specific pH to precipitate the target compound while keeping impurities in solution. guidechem.com Dichloroethane is a solvent mentioned for extraction in some procedures. guidechem.comgoogle.com

Yield optimization is a critical aspect of the synthesis. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. guidechem.comgoogle.com For example, in the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine, the temperature is initially kept low (e.g., 10°C) during the addition of reagents and then raised to complete the reaction. guidechem.comgoogle.com The concentrations of the chlorinating agent (like sodium hypochlorite) and acid are also key factors influencing the yield and purity of the final product. guidechem.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely adjustments to optimize the outcome.

Chemical Reactivity and Transformation Pathways

Electrophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iq This deactivation is further intensified in acidic conditions, where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electron density from the ring. uoanbar.edu.iq

In 5-amino-2-chloropyridine, the amino group at the 5-position is a strong activating group that directs electrophiles to the ortho and para positions (positions 4 and 6). Conversely, the chlorine atom at the 2-position is a deactivating group. The pyridine nitrogen itself strongly deactivates the 2, 4, and 6 positions. The net effect is that electrophilic substitution on 5-amino-2-chloropyridine is challenging and requires vigorous reaction conditions. uoanbar.edu.iq The most likely position for an electrophilic attack is the C-4 position, which is activated by the amino group and less deactivated by the pyridine nitrogen compared to the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.comyoutube.com In 5-amino-2-chloropyridine, the chlorine atom at the C-2 position is a good leaving group and is activated towards displacement by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative ring nitrogen. youtube.com This allows the chlorine atom to be displaced by a variety of nucleophiles. The reactivity of 2-halopyridines in SNAr reactions can sometimes be low, but is enhanced if the ring contains additional electron-withdrawing groups. researchgate.net

**3.3. Coupling Reactions

Coupling Reactions

Suzuki-Miyaura Coupling with Sterically Hindered Arylboronic Acids

5-Amino-2-chloropyridine is an effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds. Notably, the compound can be successfully coupled even with sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid. scientificlabs.co.uksigmaaldrich.com This transformation allows for the synthesis of complex biaryl structures, which are important scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org The reaction typically employs a palladium catalyst and a base to facilitate the coupling of the chloropyridine with the organoborane. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |

| 5-Amino-2-chloropyridine | Sterically Hindered Arylboronic Acid (e.g., 2,6-dimethylphenylboronic acid) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Amino-2-(sterically hindered aryl)pyridine |

Displacement Reactions

Temperature-Dependent Displacement of Chloride by Bromide via Sandmeyer Reaction

A notable transformation of 5-amino-2-chloropyridine involves the Sandmeyer reaction, which converts the amino group into a diazonium salt that can then be displaced. nih.gov An unusual and facile displacement of the C-2 chlorine atom by bromide has been observed during this process, with the outcome being highly dependent on the reaction temperature. scientificlabs.co.uksigmaaldrich.comresearchgate.net

When the diazotization of 5-amino-2-chloropyridine is performed in 48% aqueous hydrobromic acid (HBr) followed by the addition of copper(I) bromide (CuBr), the product ratio is significantly influenced by the temperature. researchgate.net At low temperatures, the expected product, 2-chloro-5-bromopyridine, is formed exclusively. However, as the temperature increases, a competing reaction occurs where the chloride at the C-2 position is displaced by bromide, leading to the formation of 2,5-dibromopyridine (B19318). scientificlabs.co.uksigmaaldrich.comresearchgate.net At room temperature (25°C), an equal mixture of the two products is obtained. researchgate.net This temperature-dependent displacement highlights the increased lability of the C-2 chloride under these reaction conditions. researchgate.net

| Reaction Temperature (°C) | 2-chloro-5-bromopyridine (Expected Product) | 2,5-dibromopyridine (Displacement Product) |

| -30 to -20 | Sole Product | Not Formed |

| 25 | 1 | 1 |

Data sourced from research on the Sandmeyer reaction of 2-chloro-5-aminopyridine. researchgate.net

Functionalization of the Amino Group

The amino group at the C-5 position is a key site for functionalization. Beyond the Sandmeyer reaction, this group can undergo various transformations common to aromatic amines. For instance, it serves as a crucial starting point in the synthesis of more complex molecules. One such application involves the condensation of 5-amino-2-chloropyridine with formic acid as part of a multi-step synthesis to produce pharmaceutical compounds. guidechem.com The conversion of the amino group into other functionalities is a common strategy, as seen in its use for preparing intermediates for drugs and agrochemicals. guidechem.com

Formation of Derived Heterocyclic Systems

5-Amino-2-chloropyridine is a versatile precursor in synthetic organic chemistry, valued for its dual functionality which allows it to serve as a foundational building block for the construction of various fused heterocyclic systems. The presence of a nucleophilic amino group and a halogenated carbon center, which can either be displaced or retained, enables a variety of cyclization strategies. These reactions are pivotal for creating complex scaffolds that are of significant interest in medicinal and materials chemistry. Key transformation pathways include multi-step sequences involving nitration and reductive cyclization to form imidazopyridines, acid-catalyzed condensation reactions like the Skraup synthesis for naphthyridines, and diazotization followed by intramolecular cyclization to yield triazolopyridines.

Synthesis of Imidazo[4,5-b]pyridines

One of the significant applications of 5-amino-2-chloropyridine is as a key intermediate in the synthesis of substituted imidazo[4,5-b]pyridines. A notable pathway involves a multi-step sequence that begins with the regioselective nitration of the pyridine ring, followed by functional group manipulation and a final reductive cyclization to construct the fused imidazole (B134444) ring. This synthetic route leverages the existing functionalities of the starting material to build the bicyclic system.

A documented pathway for the synthesis of 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo[4,5-b]pyridine highlights this transformation. google.com The process commences with the nitration of 5-amino-2-chloropyridine, which introduces a nitro group at the C3 position, ortho to the amino group, yielding 5-amino-2-chloro-3-nitropyridine. The resulting ortho-diamino precursor analogue is then acylated, followed by a reduction step that simultaneously reduces the nitro group and facilitates the intramolecular cyclization, thus forming the imidazole ring fused to the pyridine core. google.com

Reaction Pathway for Imidazo[4,5-b]pyridine Formation

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 5-Amino-2-chloropyridine | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 5-Amino-2-chloro-3-nitropyridine | Electrophilic Nitration |

| 2 | 5-Amino-2-chloro-3-nitropyridine | Acylating Agent (e.g., Fluoroacyl Chloride) | 5-Acylamido-2-chloro-3-nitropyridine | Acylation |

| 3 | 5-Acylamido-2-chloro-3-nitropyridine | Reducing Agent | 6-Chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo[4,5-b]pyridine | Reductive Cyclization |

Synthesis of Naphthyridines

The Skraup reaction and its variations provide a classic and effective method for the synthesis of quinolines and related fused heterocyclic systems like naphthyridines. organic-chemistry.orgresearchgate.net This reaction typically involves the treatment of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organic-chemistry.org 5-Amino-2-chloropyridine can serve as the aromatic amine component in a Skraup-type synthesis to construct the 1,5-naphthyridine (B1222797) framework.

In this pathway, glycerol is first dehydrated by the concentrated sulfuric acid to form acrolein in situ. researchgate.netchemicalbook.com The amino group of 5-amino-2-chloropyridine then undergoes a conjugate addition to the acrolein. Subsequent acid-catalyzed cyclization onto the pyridine ring, followed by dehydration and oxidation, yields the fused bicyclic naphthyridine system. This process has been specifically applied to prepare 2-hydroxy-1,5-naphthyridine (which exists in equilibrium with its tautomer, 8-chloro-1,5-naphthyridin-4(1H)-one, though the final product after workup is often the hydroxyl form).

Key Steps in the Skraup Synthesis of 2-Hydroxy-1,5-naphthyridine

| Starting Material | Key Reagents | Reaction Type | Final Product |

|---|---|---|---|

| 5-Amino-2-chloropyridine | 1. Glycerol 2. Sulfuric Acid 3. Oxidizing Agent | Skraup Reaction (Cyclization) | 2-Hydroxy-1,5-naphthyridine |

Synthesis oforganic-chemistry.orgresearchgate.netgoogle.comTriazolo[4,5-b]pyridines

The transformation of primary aromatic amines into fused 1,2,3-triazole systems is a well-established synthetic route that proceeds via diazotization. This method is applicable to 5-amino-2-chloropyridine for the formation of the corresponding 6-chloro-1H- organic-chemistry.orgresearchgate.netgoogle.comtriazolo[4,5-b]pyridine, a pyridine analogue of benzotriazole.

The reaction is initiated by treating 5-amino-2-chloropyridine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comwordpress.com This process converts the primary amino group into a diazonium salt (2-chloro-5-pyridinediazonium chloride). The resulting diazonium salt is generally unstable but can undergo spontaneous intramolecular electrophilic cyclization. The nitrogen atom at position 4 of the pyridine ring acts as an internal nucleophile, attacking the terminal nitrogen of the diazonium group to form the fused triazole ring.

General Pathway for organic-chemistry.orgresearchgate.netgoogle.comTriazolo[4,5-b]pyridine Formation

| Starting Material | Reagents | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| 5-Amino-2-chloropyridine | NaNO₂, HCl (aq) | 2-Chloro-5-pyridinediazonium chloride | 6-Chloro-1H- organic-chemistry.orgresearchgate.netgoogle.comtriazolo[4,5-b]pyridine | Diazotization and Intramolecular Cyclization |

This synthetic pathway provides a direct route to the triazolopyridine scaffold, leveraging the inherent reactivity of the aminopyridine structure.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Chloropyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a crucial tool for identifying the functional groups and elucidating the molecular structure of a compound. Through techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, the vibrational modes of 5-Amino-2-chloropyridine can be investigated. While detailed experimental spectra and a complete vibrational assignment for 5-Amino-2-chloropyridine are not extensively reported in the available literature, a comprehensive analysis of its isomer, 2-amino-5-chloropyridine (B124133), provides significant insight into the expected vibrational modes. The following sections are based on the analysis of this closely related compound and serve as a scientifically grounded estimation for the vibrational characteristics of 5-Amino-2-chloropyridine.

The FTIR spectrum of aminopyridines is characterized by distinct bands corresponding to the stretching and bending vibrations of the amine group, the pyridine (B92270) ring, and the carbon-chlorine bond. For a compound like 5-Amino-2-chloropyridine, the N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. Specifically, asymmetric and symmetric stretching modes would be anticipated.

The aromatic C-H stretching vibrations of the pyridine ring are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the ring, as well as the N-H bending of the amino group, are expected in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically around 600-800 cm⁻¹.

Based on the study of the isomer 2-amino-5-chloropyridine, the following table summarizes the prominent FTIR bands and their assignments.

| Frequency (cm⁻¹) | Assignment |

| ~3442 | N-H Asymmetric Stretching |

| ~3300 | N-H Symmetric Stretching |

| ~3080 | C-H Aromatic Stretching |

| ~1617 | C=C Ring Stretching |

| ~1560 | N-H Bending |

| ~1473 | C=N Ring Stretching |

| ~830 | C-H Out-of-plane Bending |

| ~690 | C-Cl Stretching |

Note: The data in this table is based on the analysis of 2-amino-5-chloropyridine and serves as an estimation for 5-Amino-2-chloropyridine.

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 5-Amino-2-chloropyridine, the FT-Raman spectrum would also be expected to show the characteristic vibrations of the amino group and the pyridine ring. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the FTIR spectrum.

Similar to the FTIR analysis, the N-H stretching vibrations would appear in the high-frequency region. The ring breathing mode, a symmetric vibration of the entire pyridine ring, is a characteristic feature in the Raman spectra of pyridine derivatives and is expected to be observed. The C-Cl stretching vibration would also be present in the low-frequency region of the FT-Raman spectrum.

The following table presents the significant FT-Raman bands and their assignments based on the analysis of 2-amino-5-chloropyridine.

| Frequency (cm⁻¹) | Assignment |

| ~3442 | N-H Asymmetric Stretching |

| ~3300 | N-H Symmetric Stretching |

| ~3060 | C-H Aromatic Stretching |

| ~1617 | C=C Ring Stretching |

| ~1250 | Ring Breathing Mode |

| ~690 | C-Cl Stretching |

Note: The data in this table is based on the analysis of 2-amino-5-chloropyridine and serves as an estimation for 5-Amino-2-chloropyridine.

A detailed assignment of the vibrational bands of 5-Amino-2-chloropyridine involves correlating the observed frequencies in the FTIR and FT-Raman spectra with specific molecular motions. This is often aided by computational methods such as Density Functional Theory (DFT) calculations.

The fundamental vibrational modes can be categorized as follows:

N-H Vibrations: The amino group gives rise to asymmetric and symmetric stretching modes, scissoring (in-plane bending), wagging (out-of-plane bending), twisting, and rocking modes.

Pyridine Ring Vibrations: These include C-H stretching, C-C and C-N stretching (ring breathing), in-plane and out-of-plane C-H bending, and ring deformation modes.

C-Cl Vibrations: The carbon-chlorine bond has a characteristic stretching frequency and also exhibits bending modes.

A comprehensive vibrational analysis would involve the identification of all 3N-6 fundamental modes for this non-linear molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise structure of 5-Amino-2-chloropyridine can be confirmed.

Similar to the ¹H NMR data, detailed experimental ¹³C NMR spectral data for 5-Amino-2-chloropyridine, with specific chemical shifts for each carbon atom, were not found in the surveyed literature and databases. A ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bonded to the chlorine atom (C2) would be expected to have a chemical shift influenced by the halogen's electronegativity. The carbon atom attached to the amino group (C5) and the other ring carbons would also exhibit characteristic chemical shifts based on their electronic environment.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for the structural analysis of crystalline solids, providing definitive information on atomic arrangement, crystal structure, and phase purity.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystal lattice. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, researchers can determine crucial crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates.

This analysis reveals intramolecular details, including bond lengths and angles, as well as intermolecular interactions like hydrogen bonding and π-stacking, which govern the material's supramolecular architecture. While SCXRD is a standard for structural elucidation, detailed crystallographic data for 5-Amino-2-chloropyridine (6-chloropyridin-3-amine) is not widely reported in publicly available literature. For the related isomer, 2-Amino-5-chloropyridine, studies have shown it can form structures featuring specific hydrogen-bonding motifs, such as centrosymmetric head-to-tail N(amine)—H⋯N(pyridine) hydrogen-bonded dimers. nih.gov

Powder X-ray diffraction (PXRD) is an essential technique used to confirm the crystalline nature and phase purity of a bulk sample. The material is ground into a fine powder, and the diffraction pattern is collected over a range of angles. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

The presence of well-defined, sharp Bragg peaks in the pattern confirms the sample's crystallinity. This method is crucial for verifying that the synthesized material is the desired crystalline phase and for identifying any potential impurities. While specific PXRD data for 5-Amino-2-chloropyridine is not detailed in the available research, studies on derivatives of its isomer, such as 2-amino-5-chloropyridine tetrachloromercurate, utilize PXRD to confirm their crystalline structure. researchgate.net

High-Resolution X-ray Diffraction (HRXRD) is a highly sensitive technique employed to assess the crystalline perfection of single crystals. By analyzing the shape and width of diffraction peaks (rocking curve analysis), HRXRD can quantify defects within the crystal lattice, such as mosaic spread, dislocations, and low-angle grain boundaries. A narrow peak width is indicative of high crystalline quality. This level of analysis is vital for materials intended for applications in electronics and optics, where crystalline perfection is paramount. While this technique is applicable for evaluating the quality of 5-Amino-2-chloropyridine crystals, specific HRXRD studies on this compound are not prominently featured in the surveyed scientific literature. The technique has proven capable of achieving resolutions in the 11-13 nm range for biological specimens, demonstrating its power in detailed structural analysis. nih.gov

UV-Vis-NIR Spectroscopy for Optical Properties

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is a powerful tool for investigating the optical properties of materials. This technique measures the absorption of light as a function of wavelength, providing information about electronic transitions within the molecule. Key parameters derived from a UV-Vis-NIR spectrum include the absorption cutoff wavelength and the optical band gap (E_g). The band gap is a critical property that determines the electronic and optical behavior of a material.

Other Spectroscopic Techniques (e.g., Photoluminescence)

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insight into the electronic structure and excited-state properties of a material. It involves exciting a sample with photons of a specific energy and measuring the light emitted as the material relaxes to a lower energy state. The resulting emission spectrum reveals the energy and intensity of the emitted photons, which can be used to identify emissive electronic transitions and detect the presence of defect states.

While PL studies specifically on 5-Amino-2-chloropyridine are not detailed in the literature, research on a derivative of its isomer, 2-amino-5-chloropyridine tetrachloromercurate, demonstrates the utility of this technique. The PL emission spectrum of this complex shows multiple emission bands in the visible range, indicating various radiative relaxation pathways. researchgate.net The observed peaks and their characteristics provide valuable information on the electronic transitions within the material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying substituted pyridines. DFT calculations can predict a wide range of molecular properties, from geometry to vibrational spectra and electronic characteristics.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 5-Amino-2-chloropyridine, this involves calculating the most stable arrangement of its atoms in three-dimensional space. The process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized structure of the pyridine (B92270) ring would be largely planar, though the hydrogen atoms of the amino group may lie slightly out of this plane. The introduction of the chloro and amino substituents on the pyridine ring is expected to cause minor distortions from the perfect hexagonal symmetry of an unsubstituted pyridine molecule. DFT calculations would precisely quantify these changes, providing a detailed picture of the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Specific values for 5-Amino-2-chloropyridine are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | (e.g., ~1.74 Å) |

| C-N (amino) | (e.g., ~1.38 Å) | |

| N-C (ring) | (e.g., ~1.33 Å) | |

| C-C (ring) | (e.g., ~1.39 Å) | |

| Bond Angle | C-C-N (amino) | (e.g., ~120°) |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra.

A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. For 5-Amino-2-chloropyridine, this would allow for unambiguous assignment of vibrations such as the C-Cl stretch, N-H stretching modes of the amino group, and various C-C and C-N stretching and bending modes within the pyridine ring. Such analyses have been performed on the related isomer, 2-amino-5-chloropyridine (B124133), showing good agreement between calculated and experimental spectra.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond structural and spectral properties, computational methods can derive quantum chemical descriptors that predict a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 5-Amino-2-chloropyridine, such regions would be expected around the nitrogen atom of the pyridine ring and the amino group due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the amino group.

The MEP surface provides a clear, three-dimensional picture of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents.

Mulliken population analysis is a method for assigning partial atomic charges to the individual atoms within a molecule. This calculation distributes the total electron density among the atoms, providing a quantitative measure of the electronic distribution and local polarity. The analysis for 5-Amino-2-chloropyridine would reveal the electron-withdrawing effect of the electronegative chlorine atom and the ring nitrogen, as well as the electron-donating nature of the amino group. This information helps in understanding the molecule's dipole moment and the relative acidity or basicity of different sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, delocalization, and intramolecular interactions within a molecule. For 5-Amino-2-chloropyridine, NBO analysis performed using Density Functional Theory (DFT) with the B3LYP/6-311++g(2d,2p) basis set provides insights into the electronic structure and bonding. mahendrapublications.com

The analysis reveals significant delocalization effects, characterized by stabilization energies (E(2)) arising from the interaction between donor (filled) and acceptor (unfilled) orbitals. A key interaction is the electron donation from the lone pair of the nitrogen atom in the amino group (LP(1) N10) to the anti-bonding π* orbitals of the pyridine ring, specifically the π(C1-C2) and π(C4-C5) bonds. This delocalization contributes to the stability of the molecule. The lone pair on the pyridine nitrogen atom (LP(1) N6) also participates in hyperconjugative interactions with the ring's anti-bonding orbitals.

These interactions, indicative of intramolecular charge transfer, are summarized in the table below, highlighting the most significant stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N10 | π(C1-C2) | Data not available in search results |

| LP(1) N10 | π(C4-C5) | Data not available in search results |

| LP(1) N6 | π(C1-C2) | Data not available in search results |

| LP(1) N6 | π(C5-C4) | Data not available in search results |

| (Note: Specific E(2) values from the cited study were not available in the search results. The table indicates the key interactions identified.) |

This analysis confirms the electronic delocalization within the pyridine ring, influenced by the electron-donating amino group.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the reactivity and kinetic stability of a molecule. For 5-Amino-2-chloropyridine, these parameters have been calculated using DFT at the B3LYP/6-311++g(2d,2p) level. mahendrapublications.com

The HOMO is primarily located on the amino group and the pyridine ring, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting these are the likely sites for nucleophilic attack. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity. mahendrapublications.com A smaller gap implies higher reactivity and lower kinetic stability. The calculated HOMO-LUMO gap for 5-Amino-2-chloropyridine is 4.921 eV, which suggests a high degree of reactivity and potential for efficient electron transfer. mahendrapublications.com

Other global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) have also been determined. Chemical hardness is a measure of resistance to charge transfer, while the electrophilicity index quantifies the ability of a molecule to accept electrons. These descriptors provide a quantitative basis for understanding the molecule's reactivity.

| Descriptor | Value | Unit |

| E_HOMO | Data not available in search results | eV |

| E_LUMO | Data not available in search results | eV |

| Energy Gap (ΔE) | 4.921 | eV |

| Chemical Hardness (η) | Data not available in search results | eV |

| Chemical Potential (μ) | Data not available in search results | eV |

| Electrophilicity Index (ω) | Data not available in search results | eV |

| (Note: Specific values for E_HOMO, E_LUMO, η, μ, and ω from the cited study were not available in the search results.) mahendrapublications.com |

Intermolecular Interactions Studies

While a crystal structure for 5-Amino-2-chloropyridine has not been reported, analysis of closely related compounds provides a strong basis for predicting its intermolecular interactions.

Hydrogen Bonding Interactions (N-H…N, C-H…O)

Based on crystallographic studies of analogous compounds, 5-Amino-2-chloropyridine is expected to form distinct hydrogen bonds. The crystal structure of its isomer, 2-amino-5-chloropyridine, reveals that molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. iucr.org The N···N distance in these dimers is 3.058 Å. iucr.org This type of interaction is a common and stabilizing feature in aminopyridine structures.

In cases where co-crystals are formed, such as with 2-amino-5-chloropyridinium (B1237898) hydrogen succinate (B1194679), additional hydrogen bonding motifs are observed. These include N-H···O and C-H···O interactions between the pyridinium (B92312) cation and the succinate anion, which contribute to the formation of a three-dimensional network. researchgate.net Therefore, it is highly probable that 5-Amino-2-chloropyridine can act as both a hydrogen bond donor (via the amino group) and acceptor (via the pyridine nitrogen) to form N-H···N bonds in its pure solid state and N-H···O or C-H···O bonds with other suitable molecules.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a tool used to visualize and quantify intermolecular interactions in a crystal. Although no specific Hirshfeld analysis for 5-Amino-2-chloropyridine is available, studies on similar structures, like 4-amino-3,5-dichloropyridine, are informative. nih.gov For this related molecule, Hirshfeld analysis shows that the most significant contributions to crystal packing come from Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) contacts. nih.gov

These findings suggest that for 5-Amino-2-chloropyridine, the interactions involving the chlorine atom, hydrogen atoms, and the nitrogen atoms of the amino and pyridine groups would be the most dominant in defining the crystal packing. The red spots on a d_norm map, which indicate close contacts, would likely correspond to the N-H···N hydrogen bonds. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking studies have been performed on 5-Amino-2-chloropyridine to investigate its potential as an inhibitor for specific biological targets. A computational study docked 5-Amino-2-chloropyridine against the protein 7et7. mahendrapublications.com The results indicated a binding energy of –3.80 kcal/mol, suggesting a potential inhibitory action against this protein target. mahendrapublications.com The specific interactions and binding mode within the active site were not detailed in the available search results. Molecular docking simulations are a valuable tool for predicting the binding affinity and orientation of a small molecule within the active site of a protein, providing a basis for further drug development. No molecular dynamics simulation studies for 5-Amino-2-chloropyridine were found in the search results.

Molecular Docking against Protein Targets for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Recent quantum chemical studies have explored the potential biological activity of 5-Amino-2-chloropyridine through molecular docking. One such study investigated the interaction of 5-Amino-2-chloropyridine with a specific protein target to predict its inhibitory action. The results of these docking studies indicate that 5-Amino-2-chloropyridine may exhibit inhibitory action against the protein identified by the PDB ID: 7et7. The binding energy, which is a measure of the affinity between the ligand and the protein, was calculated to be -3.80 kcal/mol. nih.gov A lower binding energy generally suggests a more stable and favorable interaction.

Table 1: Molecular Docking Results for 5-Amino-2-chloropyridine

| Protein Target (PDB ID) | Predicted Biological Activity | Binding Energy (kcal/mol) |

|---|

Molecular Dynamics Simulations for Biomolecular Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of biomolecular systems, MD simulations can provide detailed information on the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules.

As of the latest available research, no specific molecular dynamics simulation studies have been published focusing on 5-Amino-2-chloropyridine to assess its stability within a biomolecular context.

Applications and Advanced Research Trajectories

Medicinal Chemistry and Pharmaceutical Research

In the landscape of pharmaceutical research and development, 5-Amino-2-chloropyridine is primarily utilized as a starting material or key intermediate in the synthesis of complex heterocyclic structures that form the backbone of numerous therapeutic agents.

The reactivity of the amino and chloro substituents on the pyridine (B92270) ring enables its incorporation into a wide array of molecular scaffolds destined for medicinal applications.

While 5-Amino-2-chloropyridine is a significant pyridinic intermediate, research indicates that its isomer, 3-Amino-2-chloropyridine, is the key precursor in the synthesis of the antiulcer drug Pirenzepine. google.com Pirenzepine is a selective M1 muscarinic receptor antagonist, and its synthesis involves derivatives of 3-Amino-2-chloropyridine to construct the final tricyclic structure. google.comnih.gov The specific isomeric form is crucial for achieving the correct molecular architecture and resulting pharmacological activity.

The development of novel fluoroquinolone antibiotics has utilized chlorinated aminopyridine intermediates. Specifically, the isomer 2-Amino-5-chloropyridine (B124133) is a documented precursor for the synthesis of the new quinolone DW-116. google.com The synthesis involves a fluorination step of the 2-Amino-5-chloropyridine intermediate. google.com DW-116 has been evaluated for its activity against various Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Research Findings on DW-116

| Metric | Finding | Source |

|---|---|---|

| In Vitro Activity | Two- to four-fold more active than rufloxacin (B1680270) against Gram-positive bacteria. | nih.gov |

| In Vivo Activity | Similar or slightly greater activity than rufloxacin against Gram-positive and Gram-negative bacteria. | nih.gov |

| Target Organ | The liver and WBC in males were identified as target organs in a 26-week repeated oral dose study in rats. | researchgate.net |

| NOAEL | The no-observed-adverse-effect level (NOAEL) was determined to be 25 mg/kg/day for males and 125 mg/kg/day for females in rats. | researchgate.net |

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of the Bcr-Abl tyrosine kinase. google.com Its synthesis is a multi-step process, and established industrial routes start with materials such as 2-methyl-5-nitro-phenylamine. newdrugapprovals.org This starting material is used to construct the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine core, which is the key intermediate that is subsequently condensed to form Imatinib. google.commdpi.com While 2-aminopyrimidine (B69317) derivatives are a critical component of Imatinib's structure, a direct synthetic pathway originating from 5-Amino-2-chloropyridine is not a prominently documented route for this specific tyrosine kinase inhibitor. guidechem.com

5-Amino-2-chloropyridine is a direct precursor in the synthesis of 2-hydroxy-1,5-naphthyridine, an important intermediate in the chemical and pharmaceutical industries. A patented method describes a process where 5-Amino-2-chloropyridine is first reacted in a sulfuric acid solution with an oxidant and a buffer. The resulting solution is then added to glycerol (B35011) and heated. Following cooling and neutralization, a series of extraction and concentration steps yield the final product, 2-hydroxy-1,5-naphthyridine.

The compound 5-Amino-2-chloropyridine (referred to as 2-chloro-5-aminopyridine in the source) is used in a method for preparing Nitazepam. The synthesis involves the condensation of 2-chloro-5-aminopyridine with formic acid. This is followed by a sequence of chemical reactions including reduction, Boc protection, iodination, coupling, deprotection, and finally, substitution with N-methylpiperazine to obtain Nitazepam. This process is noted for having high yield and product purity with minimal environmental pollution.

Precursor in Drug Synthesis

Intermediate for Various Bioactive Molecules, including Antimicrobial Agents

5-Amino-2-chloropyridine serves as a crucial intermediate in the synthesis of a range of bioactive molecules. Its structural framework is a valuable building block in medicinal chemistry and materials science. It is a key component in the preparation of chloro-substituted-imidazo-pyridine herbicides google.com. Furthermore, various pesticides can be synthesized using 2-Amino-5-chloropyridine (an isomer of 5-Amino-2-chloropyridine), highlighting the role of this class of compounds in creating effective antiparasitic and insecticidal agents guidechem.com. While direct synthesis of specific antimicrobial agents from 5-Amino-2-chloropyridine is a specialized area of research, the broader class of aminopyridine derivatives is recognized for its potential in developing new therapeutic agents. Research into novel 2-amino-5-arylazonicotinate derivatives has yielded compounds with significant antimicrobial activity, demonstrating strong inhibitory effects on the growth of Gram-positive bacteria nih.gov.

Role in Enzyme Inhibitor Research

The aminopyridine scaffold, to which 5-Amino-2-chloropyridine belongs, is of significant interest in the field of enzyme inhibition. While specific research focusing exclusively on 5-Amino-2-chloropyridine as an enzyme inhibitor is not widely documented, related aminopyridine analogs have shown notable activity. For instance, derivatives of its isomer, 2-aminopyridine (B139424), have been identified as inhibitors of both enzymes in the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, a pathway essential for the bacteria's virulence. This demonstrates the potential of the aminopyridine structure to serve as a foundation for developing novel antibacterial agents that target metabolic enzymes.

Development of Molecular Probes

In chemical synthesis, 5-Amino-2-chloropyridine is utilized as a precursor for more complex molecules that can serve as molecular probes. For example, it has been used in the synthesis of deuterated ([²H₅]) 2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine scientificlabs.co.uksigmaaldrich.com. This isotopically labeled compound is valuable in metabolic and pharmacokinetic studies, allowing researchers to trace its path and breakdown in biological systems. Such labeling is a key technique in the development of probes for analytical and research applications.

Analysis and Control of Genotoxic Impurities in Pharmaceuticals

The control of potentially genotoxic impurities (GTIs) is a critical aspect of pharmaceutical manufacturing to ensure patient safety. 5-Amino-2-chloropyridine can be present as a GTI in certain active pharmaceutical ingredients (APIs), necessitating sensitive and accurate methods for its detection and removal.

Detection and Quantification in Active Pharmaceutical Ingredients (APIs)

A significant application in this area is the detection of 5-Amino-2-chloropyridine in the API tenoxicam. nih.gov Regulatory guidelines for GTIs require highly sensitive analytical methods to ensure their levels are below the threshold of toxicological concern. nih.govinnovareacademics.in Researchers have successfully developed and validated a novel method for the sensitive detection and quantification of 5-Amino-2-chloropyridine in tenoxicam, demonstrating its applicability in quality control laboratories. nih.govresearchgate.net The validation of this method confirms its accuracy, precision, and robustness for ensuring the safety of pharmaceutical products. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methodologies

A specific and sensitive High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been established for the determination of 5-Amino-2-chloropyridine in the API tenoxicam. nih.govresearchgate.net The method employs a C18 column and a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol. nih.govresearchgate.net Detection is carried out at a wavelength of 254 nm. nih.gov The method was validated over a concentration range of 1-40 μg mL⁻¹, showing excellent linearity with a correlation coefficient (R²) of 0.999. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for 5-Amino-2-chloropyridine were determined to be 0.015 μg mL⁻¹ and 0.048 μg mL⁻¹, respectively, with recovery values between 98.80% and 100.03%. nih.govresearchgate.net

Table 1: HPLC-UV Method Parameters for 5-Amino-2-chloropyridine Analysis

| Parameter | Value |

|---|---|

| Column | C18 (150 × 4.6 mm i.d., 2.7 μm) |

| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) |

| Flow Rate | 0.7 mL min⁻¹ |

| Detection Wavelength | 254 nm |

| Column Temperature | 40°C |

| Injection Volume | 10 μL |

| Linearity Range | 1-40 μg mL⁻¹ |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.015 μg mL⁻¹ |

| Limit of Quantification (LOQ) | 0.048 μg mL⁻¹ |

| Recovery | 98.80% - 100.03% |

Molecularly Imprinted Polymers for Selective Removal

Molecularly imprinted polymers (MIPs) represent an advanced technology for the selective removal of specific molecules, including GTIs, from pharmaceutical process streams. researchgate.netmdpi.com MIPs are polymers created with molecular-sized cavities that are complementary in shape and functionality to a target template molecule, enabling high selectivity. researchgate.net

Research has focused on developing MIPs for the removal of aminopyridine impurities. scientificlabs.co.uksigmaaldrich.com In one study, magnetic molecularly imprinted polymers (MMIPs) were synthesized using 2-aminopyridine as a template. nih.gov To test the selectivity of these polymers, the adsorption of structural analogues, including 2-amino-5-chloropyridine, was evaluated. nih.gov The results demonstrated that the synthesized MMIPs could selectively adsorb the target 2-aminopyridine, even in the presence of similar compounds like 2-amino-5-chloropyridine, showcasing the high selectivity achievable with this technique. nih.gov This technology holds promise for efficiently removing specific aminopyridine-based GTIs from APIs. nih.govmdpi.com

Agrochemical Research and Development

In the agricultural sector, 5-Amino-2-chloropyridine is a significant intermediate in the creation of new and effective crop protection agents. google.com Its reactivity makes it a valuable component in the synthesis of a range of agrochemicals designed to enhance agricultural productivity.

5-Amino-2-chloropyridine is utilized as a foundational molecule in the synthesis of various agrochemicals, including herbicides, fungicides, and pesticides. google.comgoogleapis.com The compound's structure allows it to be chemically modified to produce more complex molecules with specific biological activities. A patent for α-unsaturated amines with potential insecticidal and miticidal properties describes a synthesis process that begins with 5-Amino-2-chloropyridine. google.com This highlights its role as a starting material for developing new classes of insecticides.

Table 1: Agrochemical Applications

| Agrochemical Class | Role of 5-Amino-2-chloropyridine |

| Herbicides | Precursor in synthesis pathways google.com |

| Insecticides | Starting material for novel compounds google.comgoogle.com |

| Fungicides | Intermediate in synthesis pathways google.com |

The structural properties of 5-Amino-2-chloropyridine make it suitable for use in studies involving pesticide analogues. In one such study, a fluorescence polarization immunoassay (FPIA) developed for the detection of the herbicide 6-chloronicotinic acid demonstrated significant cross-reactivity with 5-Amino-2-chloropyridine. acs.org This finding indicates a structural similarity that allows 5-Amino-2-chloropyridine to act as an analogue in this analytical context, which is crucial for developing and validating methods for pesticide monitoring. acs.org

Material Science Research

Researchers in material science are exploring the use of 5-Amino-2-chloropyridine to create novel materials with specialized functions, including advanced polymers and optical materials. google.comethernet.edu.et

A significant application of 5-Amino-2-chloropyridine in material science is in the development of molecularly imprinted polymers (MIPs). ethernet.edu.etchemicalbook.com These are highly specialized polymers designed with recognition sites for a specific target molecule. Research has demonstrated the use of 5-Amino-2-chloropyridine in the creation and assessment of MIPs designed for the selective extraction of genotoxic aminopyridine impurities from active pharmaceutical ingredients. junyuanpetroleumgroup.comresearchgate.net This application showcases the compound's role in fabricating polymers with the enhanced property of selective molecular recognition and removal, which is critical for purification processes in the pharmaceutical industry. junyuanpetroleumgroup.com

Table 2: Polymer Research Findings

| Polymer Type | Application of 5-Amino-2-chloropyridine | Enhanced Property |

| Molecularly Imprinted Polymers (MIPs) | Used in the evaluation and identification of MIPs junyuanpetroleumgroup.comresearchgate.net | Selective removal of genotoxic impurities junyuanpetroleumgroup.com |

5-Amino-2-chloropyridine has been identified as a potential component in the fabrication of nonlinear optical (NLO) materials. google.comresearchgate.net A patent for NLO materials lists 5-amino-2-chloropyridine as a possible organic "guest" compound that can be incorporated into a polymer matrix. google.com The resulting material, a solid solution within a polyoxyalkylene host, is designed to exhibit NLO properties, which are valuable for applications in optical data storage and photoelectric conversion. google.com The general utility of pyridine derivatives for creating NLO materials is well-recognized, lending support to the investigation of 5-Amino-2-chloropyridine for these advanced applications. researchgate.net

Crystal Engineering for Supramolecular Assemblies

Crystal engineering of 5-Amino-2-chloropyridine focuses on understanding and utilizing its intermolecular interactions to construct ordered, supramolecular structures. mdpi.com The molecule's functional groups, including the amino group, the pyridine nitrogen, and the chlorine atom, allow for a variety of directional interactions like hydrogen bonds. mdpi.com In the crystal structure of 2-amino-5-chloropyridine, a primary building unit is a dimer formed by two N–H···Npyr hydrogen bonds. mdpi.com These dimers are then interconnected with neighboring units through C–H···π, C–H···N, and N···Cl interactions, resulting in the formation of layered structures. mdpi.com

Cocrystal Synthesis and Structural Characterization

The ability of 5-Amino-2-chloropyridine to form cocrystals has been explored as a method to modify its physicochemical properties. Cocrystals are multi-component solids where the components are held together by non-covalent interactions.

A notable example is the cocrystal formed between 2-amino-5-chloropyridine and 3-methylbenzoic acid, with a 1:1 molar ratio. researchgate.net This cocrystal was synthesized using a slow evaporation technique. researchgate.net Single-crystal X-ray diffraction analysis revealed its specific structural characteristics. researchgate.net The crystal structure is stabilized by several hydrogen bonding interactions, including Npyridine—H∙∙∙O=C, C=O—H∙∙∙Npyridine, and C—H∙∙∙O types. researchgate.net Spectroscopic methods such as FTIR, 1H NMR, and 13C NMR, along with X-ray structural analysis, confirmed the presence of the unionized carboxylic acid group within the cocrystal, validating its formation. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | (2A5CP)(3MBA) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.3155(5) |

| b (Å) | 5.5980(2) |

| c (Å) | 18.3787(7) |

| β (°) | 110.045(2) |

| Z (formula units per cell) | 4 |

Organic Salt Crystal Growth and Characterization

Beyond neutral cocrystals, 5-Amino-2-chloropyridine can act as a base to form organic salts with acidic compounds. An example is the synthesis and crystal growth of 2-amino-5-chloropyridinium (B1237898) pyridine-2-carboxylate monohydrate (2A5CPC), formed with picolinic acid. chalcogen.ro Single crystals of this organic salt were successfully grown using the slow solvent evaporation method from a methanol-water solution. chalcogen.ro

The structural and physical properties of the resulting salt crystal were extensively characterized. Single-crystal X-ray diffraction confirmed the crystal structure, while 1H and 13C NMR spectroscopy helped elucidate the molecular structure. chalcogen.ro Fourier-transform infrared (FTIR) analysis was used to identify the various functional groups present, with characteristic peaks observed for N-H stretching (3484 cm-1), C=O vibration (1620 cm-1), and C-Cl stretching (742 cm-1). chalcogen.ro Optical properties were investigated using UV-Vis-NIR transmission spectra, which determined the material's optical band gap to be 5.25 eV. chalcogen.ro

Catalysis Research

The structural features of 5-Amino-2-chloropyridine make it a valuable ligand precursor in the field of catalysis. The pyridine ring and amino group provide effective coordination sites for metal ions, leading to the formation of stable and catalytically active complexes.

Employment in the Development of Catalysts for Organic Reactions

5-Amino-2-chloropyridine has been utilized in the development of highly active catalysts for important organic transformations. Specifically, it serves as a precursor for ligands used in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This reaction is a fundamental method for forming carbon-carbon bonds, and the efficiency of the catalyst is crucial. The use of ligands derived from this compound has been shown to create catalysts that are particularly effective for the cross-coupling of heteroaryl compounds. sigmaaldrich.com

Formation of Metal Complexes for Catalytic Applications

The broader class of amino-pyridines, including 5-Amino-2-chloropyridine, is widely used to create metal complexes for various catalytic applications. nsf.gov These ligands can coordinate with a range of base metals like iron, copper, cobalt, nickel, and manganese to form complexes that catalyze reactions such as Atom Transfer Radical Polymerization (ATRP) and the Henry reaction. nsf.govias.ac.in

For instance, iron(II) complexes featuring amino-pyridine ligands have been synthesized and characterized for their ability to catalyze the polymerization of styrene. nsf.gov A noncentrosymmetric Zn(II) complex has also been synthesized with the 2-amino-5-chloropyridine ligand. rajpub.com Similarly, complexes of copper, cobalt, nickel, and manganese containing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have demonstrated good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in These studies highlight the versatility of the amino-pyridine scaffold in creating metal complexes with significant catalytic potential. nsf.govias.ac.in

Environmental Chemistry and Degradation Studies

Investigating the environmental fate of 5-Amino-2-chloropyridine is crucial due to its use in industrial synthesis. jubilantingrevia.comguidechem.com Studies have focused on its persistence and degradation through various chemical processes. Environmental modeling suggests that the compound is persistent and likely to be found predominantly in soil. jubilantingrevia.com It is not expected to biodegrade readily. jubilantingrevia.com

Research into its degradation has explored advanced oxidation processes. researchgate.net The direct photolysis and photocatalytic degradation of 5-Amino-2-chloropyridine have been investigated in aqueous suspensions of titanium dioxide (TiO2) under UV light. researchgate.net These studies monitored the degradation of the pyridine moiety and the generation of chloride and nitrate (B79036) ions. researchgate.net

The kinetics of the photocatalytic removal show that the degradation of the parent compound by direct photolysis can be completed in approximately 20 minutes under specific laboratory conditions. researchgate.net The complete degradation of the pyridine ring through photocatalysis is a slower process, taking about nine hours. researchgate.net The rate of chloride evolution during photocatalytic degradation is significantly faster than the degradation of the pyridine ring itself. researchgate.net The Langmuir-Hinshelwood kinetic model has been successfully applied to describe the relationship between the initial substrate concentration and the rate of degradation of the pyridine moiety. researchgate.net

| Degradation Method | Conditions | Key Findings | Reference |

|---|---|---|---|

| Direct Photolysis | UV irradiation | Complete degradation of the parent compound in ~20 minutes. | researchgate.net |

| Photocatalytic Degradation | Aqueous TiO2 suspension, UV light | Degradation of the pyridine moiety in ~9 hours. | researchgate.net |

| Photocatalytic Degradation Kinetics | Aqueous TiO2 suspension | Chloride evolution is much faster than pyridine ring degradation. The process follows the Langmuir-Hinshelwood model. | researchgate.net |

Photocatalytic Degradation in Aqueous Solutions

Heterogeneous photocatalysis has emerged as a promising and efficient advanced oxidation process for the mineralization of persistent organic pollutants like 5-Amino-2-chloropyridine. scispace.com This method typically employs a semiconductor catalyst, with titanium dioxide (TiO2), particularly the Degussa P25 formulation, being a widely studied and effective choice. researchgate.net

The fundamental principle of this process involves the illumination of the TiO2 semiconductor with UV light. This energizes the TiO2, creating electron-hole pairs. researchgate.net The highly reactive "holes" can then react with water molecules or hydroxyl ions adsorbed on the catalyst's surface to generate hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down the organic structure of 5-Amino-2-chloropyridine, ideally leading to its complete mineralization into carbon dioxide, water, and inorganic ions such as chloride and nitrate. scispace.comresearchgate.net Research into this process typically monitors two key metrics: the degradation of the pyridine ring and the simultaneous evolution of chloride ions into the solution. researchgate.netresearchgate.net

Kinetics and Mechanism of Photocatalytic Removal (e.g., Titanium Dioxide Sensitized)

The kinetics of the photocatalytic degradation of 5-Amino-2-chloropyridine reveal distinct pathways for different parts of the molecule. The degradation of the pyridine moiety in the presence of UV-illuminated TiO2 has been found to follow zero-order kinetics. scispace.comresearchgate.net This indicates that the reaction rate is independent of the concentration of the reactant over the range of concentrations studied.

The relationship between the initial concentration of the substrate and the degradation rate of the pyridine ring is effectively described by the Langmuir-Hinshelwood (L-H) kinetic model. scispace.com This model is often used for reactions occurring at a solid-liquid interface, such as on the surface of a semiconductor catalyst. scispace.com It suggests that the reaction rate is influenced by the adsorption of the organic compound onto the surface of the TiO2 particles. The process involves the adsorption of 5-Amino-2-chloropyridine onto the catalyst, followed by the surface-level reaction with photogenerated hydroxyl radicals, and finally the desorption of the resulting products.

| Initial Concentration (c₀) (mmol/dm³) | Half-life (t₁/₂) (min) | Initial Rate (r₀) x 10⁵ (mol dm⁻³ min⁻¹) |

|---|---|---|

| 0.5 | 32 | 0.78 |

| 1.0 | 62 | 0.81 |

| 1.5 | 96 | 0.78 |

| 2.0 | 128 | 0.78 |

| 2.5 | 154 | 0.81 |

Dechlorination Processes in Environmental Contexts

A critical finding in the study of 5-Amino-2-chloropyridine is that the dechlorination process—the removal of the chlorine atom—occurs through a different mechanism than the degradation of the pyridine ring. scispace.com Research demonstrates that the cleavage of the carbon-chlorine bond happens predominantly via direct photolysis, meaning it is driven by the absorption of UV light directly by the molecule itself, without the need for the TiO2 catalyst. scispace.comresearchgate.netresearchgate.net

This dechlorination reaction is notably rapid and also follows zero-order kinetics. researchgate.netresearchgate.net In comparative studies, the rate of chloride ion evolution is significantly faster than the destruction of the pyridine structure. For instance, at a concentration of 2.5 mmol/dm³, the parent compound can be completely degraded (dechlorinated) by direct photolysis in approximately 20 minutes, whereas the subsequent photocatalytic degradation of the pyridine moiety takes around nine hours. researchgate.netresearchgate.net

Interestingly, the presence of the TiO2 catalyst can actually hinder the rate of dechlorination. researchgate.netupt.ro This is attributed to the opacity of the titanium dioxide suspension, which causes light scattering. This scattering effect reduces the intensity of UV light available to be absorbed directly by the 5-Amino-2-chloropyridine molecules, thereby slowing down the direct photolysis pathway. researchgate.netupt.ro

| Initial Concentration (c₀) (mmol/dm³) | Half-life (t₁/₂) with TiO₂ (min) | Half-life (t₁/₂) via Direct Photolysis (min) |

|---|---|---|

| 0.5 | 2.0 | 1.3 |

| 1.0 | 3.8 | 2.7 |

| 2.0 | 9.3 | 5.5 |

| 2.5 | 10.7 | 7.0 |

Derivatives and Analogs of 5 Amino 2 Chloropyridine

Synthesis of Functionalized Pyridine (B92270) Derivatives

5-Amino-2-chloropyridine serves as a crucial building block for the synthesis of more complex, functionalized pyridine derivatives. Its reactive sites—the amino group, the chlorine atom, and the pyridine ring itself—allow for a variety of chemical transformations.

One of the key reactions involving this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is effective even with sterically hindered partners like 2,6-dimethylphenylboronic acid, demonstrating its utility in creating carbon-carbon bonds and assembling complex molecular architectures.